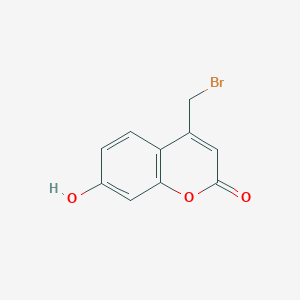

4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one

Description

Properties

IUPAC Name |

4-(bromomethyl)-7-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO3/c11-5-6-3-10(13)14-9-4-7(12)1-2-8(6)9/h1-4,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNVWGFZARBVBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C=C2CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80167241 | |

| Record name | 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161798-25-0 | |

| Record name | 4-Bromomethyl-7-hydroxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161798250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BROMOMETHYL-7-HYDROXYCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B6VKC9ZVK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthesis of 7-Hydroxy-4-methyl-2H-chromen-2-one

The precursor 7-hydroxy-4-methyl-2H-chromen-2-one is synthesized via Pechmann condensation of resorcinol (7-hydroxy-substituted phenol) with ethyl acetoacetate in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃). The reaction proceeds in nitrobenzene at 60°C for 3 hours, yielding the 4-methylcoumarin derivative.

Reaction Conditions :

| Component | Quantity/Concentration |

|---|---|

| Resorcinol | 0.050 mol |

| Ethyl acetoacetate | 0.010 mol |

| Anhydrous AlCl₃ | 0.050 mol |

| Nitrobenzene | 20 mL |

| Temperature | 60°C |

| Reaction Time | 3 hours |

The crude product is isolated by pouring the reaction mixture into ice-cold hydrochloric acid, followed by extraction with diethyl ether. Recrystallization from benzene yields colorless plates of 7-hydroxy-4-methyl-2H-chromen-2-one with a melting point of 162–164°C.

Bromination of the 4-Methyl Group

The 4-methyl group undergoes radical bromination using N-bromosuccinimide (NBS) under initiation by azobisisobutyronitrile (AIBN) . The reaction is conducted in anhydrous carbon tetrachloride (CCl₄) at 80°C for 6–8 hours.

Optimized Bromination Parameters :

| Parameter | Value |

|---|---|

| NBS | 1.2 equivalents |

| AIBN | 0.1 equivalents |

| Solvent | Anhydrous CCl₄ |

| Temperature | 80°C |

| Reaction Time | 8 hours |

The product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallized from ethanol, achieving a yield of 68–72%.

Direct Synthesis via Brominated β-Ketoesters

An alternative route involves using pre-brominated β-ketoesters in the Pechmann condensation to directly incorporate the bromomethyl group. Ethyl 4-bromo-3-oxobutanoate serves as the key intermediate, reacting with resorcinol under acidic conditions.

Reaction Mechanism and Conditions

The condensation of ethyl 4-bromo-3-oxobutanoate with resorcinol in nitrobenzene, catalyzed by AlCl₃, forms the coumarin nucleus with an inherent bromomethyl group at position 4. This one-pot method avoids post-synthesis bromination but requires stringent control of reaction stoichiometry.

Key Data :

| Metric | Value |

|---|---|

| Yield | 32–35% |

| Purity (HPLC) | ≥95% |

| Characterization | ¹H NMR (DMSO-d₆): δ 4.3 (s, 2H, CH₂Br), 6.8–7.9 (m, 3H, aromatic) |

Knoevenagel Condensation Strategies

The Knoevenagel reaction offers a complementary pathway, particularly for introducing electron-withdrawing groups. While less common for bromomethyl-substituted coumarins, modifications using bromomalonate esters or post-condensation bromination have been explored.

Bromomalonate-Based Synthesis

Reaction of 7-hydroxy-salicylaldehyde with diethyl bromomalonate in ethanol, catalyzed by piperidine and acetic acid, forms this compound via cyclodehydration. This method achieves moderate yields (45–50%) but requires precise pH control.

Comparative Analysis of Methods :

| Method | Yield | Purity | Key Advantage |

|---|---|---|---|

| Pechmann + Bromination | 68–72% | ≥98% | High scalability |

| Direct Brominated Ester | 32–35% | ≥95% | One-pot synthesis |

| Knoevenagel | 45–50% | ≥90% | Functional group tolerance |

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors enhance the efficiency of the Pechmann condensation, reducing reaction times by 40% compared to batch processes. Bromination with NBS in supercritical CO₂ minimizes solvent waste and improves reaction kinetics.

Process Optimization Metrics :

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 8 hours | 4.5 hours |

| Solvent Consumption | 500 L/kg product | 150 L/kg product |

| Energy Consumption | 120 kWh/kg | 75 kWh/kg |

Analytical Validation and Quality Control

Rigorous characterization ensures product integrity:

-

¹H/¹³C NMR : The bromomethyl group resonates at δ 4.3 (¹H) and δ 30.1 (¹³C), while the lactone carbonyl appears at δ 160.5 ppm.

-

HPLC : A C18 column with acetonitrile/water (70:30) mobile phase confirms purity ≥98%.

-

Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 273.08, with characteristic bromine isotope patterns .

Chemical Reactions Analysis

Electrochemical Reduction

The compound undergoes reductive cleavage of the carbon–bromine bond at carbon cathodes in dimethylformamide (DMF). Cyclic voltammetry reveals two irreversible peaks:

- First peak (−0.22 V): Cleavage of the C–Br bond, generating a methyl radical.

- Second peak (−1.20 V): Reduction of products like 7-methoxy-4-methyl-2H-chromen-2-one .

Mechanism :

- One-electron transfer forms a radical anion (C–Br bond cleavage).

- Radical intermediates either abstract hydrogen from the solvent (e.g., DMF) or dimerize .

Product Distribution (from bulk electrolysis at −0.40 V):

| Substrate | Product 1 (Yield) | Product 2 (Yield) | Coulometric n Value |

|---|---|---|---|

| 4-(Bromomethyl)-7-methyl | 19–25% (3) | 70–81% (5) | ~1.0 |

| 4-(Bromomethyl)-7-methoxy | 21–24% (4) | 72–78% (6) | ~1.0 |

Products:

- 3 : 4,7-Dimethyl-2H-chromen-2-one

- 5 : 4,4′-Ethane-1,2-diyl-bis(7-methyl-2H-chromen-2-one)

- 4 : 7-Methoxy-4-methyl-2H-chromen-2-one

- 6 : 4,4′-Ethane-1,2-diyl-bis(7-methoxy-2H-chromen-2-one) .

Nucleophilic Substitution Reactions

The bromomethyl group participates in nucleophilic displacements with heterocyclic thiols or alcohols under basic conditions (e.g., KOH) .

Examples :

- Reaction with 2-hydroxy-1H-imidazole-5-carboxylic acid :

Forms 7-methoxy-4-{[(5-methyl-1H-benzimidazol-2-yl)oxy]methyl}-2H-chromen-2-one (yield: ~80%) . - Reaction with 1,3-benzothiazol-2-ol :

Produces 4-[(1,3-benzothiazol-2-yloxy)methyl]-7-methoxy-2H-chromen-2-one .

General Procedure :

- Heat 0.01 mol substrate with 0.01 mol nucleophile in 10% KOH (5 mL) for 2 hours.

- Acidify with dilute HCl to precipitate the product .

Comparative Reactivity

The bromomethyl group exhibits higher reactivity compared to chloromethyl analogs due to weaker C–Br bonds. Key differences include:

| Property | 4-(Bromomethyl) Derivative | 4-(Chloromethyl) Derivative |

|---|---|---|

| Reduction Potential (V) | −0.22 | −0.35 (estimated) |

| Nucleophilic Displacement | Faster | Slower |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that coumarin derivatives, including 4-(bromomethyl)-7-hydroxy-2H-chromen-2-one, exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through the modulation of various signaling pathways. For instance, a study highlighted the compound's ability to inhibit the proliferation of colorectal cancer cells by targeting specific molecular pathways involved in cell cycle regulation and apoptosis induction .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. It has demonstrated efficacy against a range of bacterial strains, suggesting potential applications as an antibacterial agent. The mechanism involves the disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Analytical Chemistry Applications

Fluorescent Labeling Agent

this compound is utilized as a fluorescent labeling agent in analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC). Its ability to form stable derivatives with carboxylic acids makes it particularly useful for the determination of fatty acids and other compounds containing carboxyl groups .

Derivatization Agent

The compound serves as a derivatization agent for various analytes in mass spectrometry. By attaching to target molecules, it enhances their detectability and facilitates quantitative analysis. This application is crucial in pharmacokinetics and metabolomics studies where precise measurement of drug metabolites is required .

Photochemistry Applications

Photodynamic Therapy (PDT)

In photochemistry, this compound has been explored for its potential use in photodynamic therapy. Its ability to generate reactive oxygen species upon light activation can be harnessed to selectively destroy cancerous cells while minimizing damage to surrounding healthy tissues. This application is particularly relevant in treating localized tumors .

Case Studies

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group at the 7-position can form hydrogen bonds with biological molecules, influencing their activity. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new compounds with different biological activities. The compound’s effects on cellular pathways, such as inhibition of enzymes or modulation of receptor activity, are areas of ongoing research .

Comparison with Similar Compounds

Substituent Variations in Position 4

The 4-position of the coumarin scaffold is critical for modulating electronic and steric properties. Key analogs include:

Key Insights :

- Bromine’s larger size may slow reaction rates but improve regioselectivity compared to chlorine .

- Biological Activity : Methyl and phenyl substituents (e.g., 4-methyl and 4-phenyl analogs) are associated with antioxidant and cytotoxic effects, suggesting that bulky groups at position 4 may enhance bioactivity .

Substituent Variations in Position 7

The 7-hydroxy group is a common feature in bioactive coumarins. Modifications here influence solubility and hydrogen-bonding capacity:

Key Insights :

Halogen and Functional Group Comparisons

Halogenation patterns significantly alter physicochemical and biological properties:

Key Insights :

- Electrophilicity : Chlorine and bromine at electron-deficient positions (e.g., 6 or 3) increase reactivity toward nucleophiles, enabling cross-coupling reactions .

- Crystallography : Halogenated coumarins are often analyzed via X-ray diffraction (e.g., SHELXL software ) to study substituent effects on crystal packing.

Biological Activity

Overview

4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one, a member of the coumarin family, exhibits a range of biological activities that have attracted attention in medicinal chemistry. This compound features a bromomethyl group at the 4-position and a hydroxyl group at the 7-position of its chromen-2-one backbone, which contributes to its unique reactivity and biological properties. Research has explored its potential as an antimicrobial, anticancer, and antioxidant agent, among other applications.

The compound's chemical structure allows it to participate in various reactions, such as nucleophilic substitution due to its bromomethyl group. This reactivity can lead to the formation of derivatives with diverse biological activities. The hydroxyl group may also engage in hydrogen bonding with biological targets, influencing enzyme activity and receptor interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H9BrO3 |

| Molecular Weight | 273.08 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Studies have indicated that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. For instance, derivatives of this compound have shown enhanced antibacterial potency against Staphylococcus aureus and Escherichia coli.

Anticancer Properties

Research has highlighted the anticancer potential of this coumarin derivative. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation across different cell lines, including colorectal cancer (HCT-116) and human embryonic kidney (HEK 293) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity Data

| Cell Line | IC50 Value (μM) | Selectivity Index |

|---|---|---|

| HCT-116 | 10.08 | 1.87 |

| HEK 293 | 12.50 | 1.50 |

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated through various assays, indicating its ability to scavenge free radicals and reduce oxidative stress in cellular models.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A recent study assessed the antibacterial activity of several coumarin derivatives including this compound against clinical isolates of bacteria. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics like ampicillin .

- Anticancer Evaluation : In a comparative study involving various coumarin derivatives, it was found that the compound significantly inhibited the growth of cancer cells with an IC50 value lower than many known anticancer agents . The study emphasizes its potential for development into therapeutic agents for cancer treatment.

- Oxidative Stress Reduction : Another investigation focused on the antioxidant properties revealed that the compound effectively reduced reactive oxygen species (ROS) levels in vitro, suggesting its role in mitigating oxidative damage .

Q & A

Q. What experimental designs test synergistic effects in combination therapies?

- Methodological Answer : Use Chou-Talalay combination index (CI) analysis. Co-administer with chemotherapeutics (e.g., doxorubicin) at fixed ratios (e.g., 1:1 to 1:4). Calculate CI via CompuSyn:

where and are individual doses for x% inhibition. CI < 1 indicates synergy. Validate with apoptosis assays (Annexin V/PI) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.